Introduction: The Strategic Value of the Quinoline Scaffold and the Cyclopropyl Moiety
Introduction: The Strategic Value of the Quinoline Scaffold and the Cyclopropyl Moiety
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-chloro-3-cyclopropylquinoline
In the landscape of modern medicinal chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Its rigid, bicyclic aromatic structure provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.
Parallel to the importance of the quinoline nucleus, the cyclopropyl group has emerged from a chemical curiosity to a strategic tool in drug design.[2][3][4] This three-membered carbocycle, despite its inherent ring strain, imparts a range of desirable properties to parent molecules. These include enhanced metabolic stability by shielding adjacent positions from oxidative metabolism, increased potency through conformational constraint, and improved physicochemical properties such as lipophilicity and membrane permeability.[3][5]
The convergence of these two valuable motifs in 2-chloro-3-cyclopropylquinoline creates a chemical entity of significant interest for drug discovery professionals. The cyclopropyl group at the C3 position offers the aforementioned benefits, while the chlorine atom at the C2 position serves as a versatile synthetic handle for molecular elaboration. This guide provides a comprehensive overview of the predicted chemical properties, reactivity, and synthetic utility of 2-chloro-3-cyclopropylquinoline, offering a technical resource for researchers aiming to leverage this promising scaffold.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Reference Analog |
| CAS Number | 85274-12-0 | [6] |
| Molecular Formula | C₁₂H₁₀ClN | Calculated from structure. |
| Molecular Weight | 203.67 g/mol | Calculated from formula. |
| Appearance | Off-white to light yellow solid | Based on similar 2-chloroquinoline derivatives.[7] |
| Melting Point | 45-60 °C (Estimate) | 2-chloroquinoline melts at 34-35°C.[7] The larger cyclopropyl substituent would likely increase the melting point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMF, DMSO). Insoluble in water. | Typical for chlorinated aromatic heterocycles. |
| pKa (of protonated quinoline N) | ~2.0 - 3.0 | The electron-withdrawing chlorine atom and the aromatic system decrease the basicity of the quinoline nitrogen compared to pyridine. |
Predicted Spectroscopic Characteristics
-
¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons on the benzo-fused ring will appear in the δ 7.5-8.5 ppm range. The proton at the C4 position will likely be a singlet around δ 8.0-8.2 ppm. The cyclopropyl protons will present as a complex multiplet system in the upfield region, typically between δ 0.8-2.5 ppm.
-
¹³C NMR: Aromatic carbons will resonate in the δ 120-150 ppm range. The carbon bearing the chlorine (C2) is expected around δ 150-155 ppm. The cyclopropyl carbons will be significantly upfield, typically δ 5-20 ppm.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching (aromatic) >3000 cm⁻¹, C=C and C=N stretching (aromatic rings) in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration in the 700-800 cm⁻¹ range.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 203. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺) would be a key diagnostic feature. Fragmentation would likely involve the loss of Cl, HCl, and potentially cleavage of the cyclopropyl ring.
Molecular Structure and Chemical Reactivity
The reactivity of 2-chloro-3-cyclopropylquinoline is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent ring nitrogen, making it a prime site for transformations.
Caption: Chemical structure of 2-chloro-3-cyclopropylquinoline.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for 2-chloroquinolines is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen atom polarizes the C2-Cl bond, making the C2 position highly susceptible to attack by nucleophiles.[8][9] This reactivity is a cornerstone for diversifying the quinoline scaffold.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
Caption: Generalized mechanism for SNAr at the C2 position.
Common nucleophiles used in these reactions include:
-
O-Nucleophiles: Alcohols (in the presence of a base) and phenols to form ethers.
-
N-Nucleophiles: Amines (primary and secondary), hydrazines, and azides to introduce nitrogen-containing functionalities.[8][10]
-
S-Nucleophiles: Thiols to generate thioethers.[9]
The reaction conditions are typically mild, often requiring only gentle heating in a polar aprotic solvent like DMF or DMSO with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the HCl byproduct.[9]
Palladium-Catalyzed Cross-Coupling Reactions
The C2-Cl bond is also an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds. The Suzuki-Miyaura coupling is particularly powerful for this purpose.[11][12]
Suzuki-Miyaura Coupling: This reaction couples the 2-chloroquinoline with an organoboron reagent (typically an aryl- or heteroarylboronic acid) to form a biaryl or heterobiaryl structure.[13][14] This transformation is invaluable for exploring structure-activity relationships (SAR) by introducing diverse aromatic substituents.
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, ligand, base, and solvent is crucial for success and must be optimized for the specific substrates.[11]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 2-chloro-3-cyclopropylquinoline with a generic arylboronic acid.
Objective: To synthesize 2-aryl-3-cyclopropylquinoline derivatives.
Materials:
-
2-chloro-3-cyclopropylquinoline (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial, add 2-chloro-3-cyclopropylquinoline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent(s) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at a specified temperature (typically 80-110 °C) or via microwave irradiation (e.g., 120-150 °C for 15-45 min).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
-
Caption: Experimental workflow for a generalized Suzuki-Miyaura coupling reaction.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for 2-chloro-3-cyclopropylquinoline. However, based on analogous compounds like 2-chloroquinoline and other chlorinated heterocycles, the following precautions are mandatory:
-
Hazard Class: Assumed to be harmful if swallowed, in contact with skin, and may cause skin and serious eye irritation.[15][16][17]
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion and Future Outlook
2-chloro-3-cyclopropylquinoline represents a highly valuable, yet underexplored, building block for medicinal and materials chemistry. Its chemical architecture combines the proven biological relevance of the quinoline scaffold with the advantageous physicochemical properties conferred by the cyclopropyl group. The true power of this molecule lies in the synthetic versatility of the C2-chloro substituent, which readily participates in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient generation of diverse compound libraries. For researchers and drug development professionals, 2-chloro-3-cyclopropylquinoline is not just a single compound, but a gateway to a rich chemical space of novel molecular entities with high potential for therapeutic innovation.
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